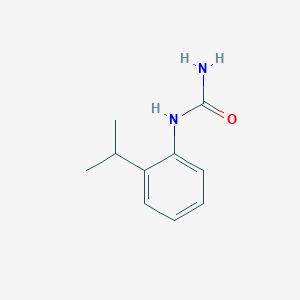

1-(2-Isopropylphenyl)urea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-propan-2-ylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)8-5-3-4-6-9(8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZQSHIHUFFPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of 1-(2-Isopropylphenyl)urea from 2-Isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(2-isopropylphenyl)urea, a substituted phenylurea of interest in medicinal chemistry and drug development. The document will delve into the underlying chemical principles, provide a detailed experimental protocol, and outline methods for the characterization and purification of the final product.

Introduction and Significance

Substituted phenylureas are a class of organic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. Their diverse biological activities stem from their ability to act as hydrogen bond donors and acceptors, allowing for interactions with various biological targets. The structural motif of 1-(2-isopropylphenyl)urea, featuring a sterically hindered ortho-isopropyl group on the phenyl ring, presents a unique scaffold for the design of novel therapeutic agents. Understanding its synthesis is a key step towards exploring its potential applications.

Synthetic Strategy: The Cyanate Method

The most common and efficient method for the synthesis of N-substituted ureas from primary amines is the reaction with an isocyanate, which can be generated in situ from sodium or potassium cyanate in an acidic medium.[1] This approach avoids the direct handling of toxic and moisture-sensitive isocyanates.

The reaction proceeds via the protonation of the cyanate ion to form isocyanic acid (HNCO). The amine then acts as a nucleophile, attacking the electrophilic carbon of the isocyanic acid to form the corresponding urea derivative. The use of an acid, such as acetic acid or hydrochloric acid, is crucial for the generation of the reactive isocyanic acid species.[1]

Reaction Scheme:

Figure 1: Reaction pathway for the synthesis of 1-(2-Isopropylphenyl)urea.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted phenylureas.[1]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Isopropylaniline | 135.21 | 10 | 1.35 g (1.43 mL) |

| Sodium Cyanate | 65.01 | 12 | 0.78 g |

| Glacial Acetic Acid | 60.05 | - | 10 mL |

| Deionized Water | 18.02 | - | 20 mL |

Procedure

-

Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.35 g (10 mmol) of 2-isopropylaniline in 10 mL of glacial acetic acid.

-

Addition of Water: To the solution from step 1, add 20 mL of deionized water and stir to ensure a homogeneous mixture.

-

Preparation of Cyanate Solution: In a separate beaker, dissolve 0.78 g (12 mmol) of sodium cyanate in 15 mL of deionized water.

-

Reaction Initiation: Slowly add the sodium cyanate solution to the stirred 2-isopropylaniline solution over a period of 10-15 minutes at room temperature. A precipitate may begin to form during the addition.

-

Reaction Completion: Continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with copious amounts of cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50-60 °C to a constant weight.

Characterization of 1-(2-Isopropylphenyl)urea

The identity and purity of the synthesized 1-(2-isopropylphenyl)urea should be confirmed by various analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| Melting Point | Data not available in searched literature. Expected to be a crystalline solid. |

| ¹H NMR | Expected signals for aromatic protons, the isopropyl methine and methyl protons, and the urea NH and NH₂ protons. The chemical shifts will be influenced by the ortho-isopropyl group. |

| ¹³C NMR | Expected signals for the aromatic carbons, the isopropyl carbons, and the urea carbonyl carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and aromatic C-H and C=C stretching. |

Safety Considerations

-

2-Isopropylaniline: This starting material is harmful if swallowed and may cause skin and eye irritation.[2][3] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Cyanate: Sodium cyanate is toxic if swallowed. Avoid inhalation of dust and contact with skin and eyes.

-

Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin burns and eye damage. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Purification

The crude product obtained after filtration and washing is often of sufficient purity for many applications. However, if further purification is required, recrystallization is the recommended method. A suitable solvent system would likely be an ethanol-water or methanol-water mixture. The choice of solvent should be determined empirically to achieve good recovery of pure crystals.

Conclusion

The synthesis of 1-(2-isopropylphenyl)urea from 2-isopropylaniline via the in situ generation of isocyanic acid from sodium cyanate is a straightforward and efficient method. This guide provides a solid foundation for researchers to produce this compound for further investigation in various fields, particularly in the design and development of new pharmaceuticals. Accurate characterization of the final product is paramount to ensure its identity and purity for subsequent studies.

References

Sources

- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 2. 1-(4-Isopropylphenyl)urea | LGC Standards [lgcstandards.com]

- 3. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]

"1-(2-Isopropylphenyl)urea CAS number and structure"

The following technical guide is a comprehensive monograph on 1-(2-Isopropylphenyl)urea , designed for researchers in organic synthesis, agrochemistry, and medicinal chemistry.

Chemical Class: Ortho-Substituted Phenylurea | Role: Synthetic Intermediate / Impurity Standard / Potential Cytokinin

Executive Summary

1-(2-Isopropylphenyl)urea is a specific structural isomer of the phenylurea class, characterized by an isopropyl group at the ortho (2-) position of the phenyl ring relative to the urea moiety. Unlike its para-substituted isomer (a known metabolite of the herbicide Isoproturon), the ortho isomer is primarily studied as a synthetic impurity , a sterically hindered intermediate , and a scaffold for cytokinin-like biological activity .

This guide distinguishes the ortho isomer from the commercially prevalent para isomer, detailing its synthesis, structural characterization, and biological relevance.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature & Identifiers

The compound is an ortho-substituted analog of the herbicide metabolite desmethylisoproturon.

| Property | Description |

| IUPAC Name | 1-(2-propan-2-ylphenyl)urea |

| Common Synonyms | N-(2-Isopropylphenyl)urea; (2-Cumenyl)urea; o-Cumenylurea |

| CAS Number | Not widely indexed as a standalone commercial product. Note: Do not confuse with the para-isomer (CAS 56046-17-4). |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| SMILES | CC(C)c1ccccc1NC(=O)N |

| InChI Key | (Predicted) ABBKOIZWGCVCKE-UHFFFAOYSA-N (Isomer specific) |

Structural Geometry

The ortho-isopropyl group introduces significant steric hindrance near the urea linkage. This steric bulk forces the urea moiety out of planarity with the phenyl ring, impacting:

-

Crystal Packing: Reduced pi-stacking capability compared to the para isomer.

-

Reactivity: Slower nucleophilic attack at the urea carbonyl due to proximal shielding.

-

Biological Binding: Altered affinity for cytokinin receptors (HKs) compared to planar phenylureas.

Synthetic Pathways & Protocols

The synthesis of 1-(2-isopropylphenyl)urea typically follows nucleophilic addition pathways. The steric hindrance of the ortho-aniline starting material requires optimized conditions to ensure high yields.

Pathway Visualization (DOT Diagram)

Caption: Figure 1. Dual synthetic routes for 1-(2-Isopropylphenyl)urea. Route A utilizes aqueous acidic conditions; Route B employs anhydrous silylation for higher purity.

Detailed Protocol: Acidic Hydrolysis (Route A)

This method is cost-effective but requires careful pH control to prevent polymerization of the aniline.

Reagents:

-

2-Isopropylaniline (1.0 eq)

-

Sodium Cyanate (1.5 eq)

-

Hydrochloric Acid (10% aqueous solution)

-

Glacial Acetic Acid (solvent/catalyst)[1]

Step-by-Step Methodology:

-

Solubilization: Dissolve 2-isopropylaniline (e.g., 10 mmol) in a mixture of glacial acetic acid (5 mL) and water (20 mL) at 35°C.

-

Cyanate Addition: Prepare a solution of Sodium Cyanate (15 mmol) in warm water (10 mL). Add this dropwise to the aniline solution over 20 minutes with vigorous stirring.

-

Precipitation: The reaction mixture will become turbid as the urea product precipitates. Stir for an additional 2 hours at room temperature.

-

Work-up: Dilute with ice-cold water (50 mL) and filter the white solid.

-

Purification: Recrystallize from ethanol/water (1:1) to remove unreacted aniline.

-

Validation: Check melting point (Target: ~145-150°C, distinct from para isomer ~155°C).

Critical Control Point: The ortho-isopropyl group makes the amine less nucleophilic. If yield is low (<50%), switch to Route B (TMS-isocyanate in dioxane) to drive the reaction forward without water competition.

Analytical Characterization

Characterization must distinguish the ortho isomer from the para isomer (often present as a contaminant in commercial cumidine).

Spectroscopic Signatures

| Technique | Expected Signature (Ortho-Isomer) | Distinction from Para-Isomer |

| ¹H NMR (DMSO-d₆) | δ 7.8-8.0 ppm (s, 1H, Ar-NH) The NH proton is deshielded due to H-bonding with the ortho-substituent or ring current effects. | The Ar-NH peak in the para isomer is typically more upfield (δ 7.5-7.7 ppm). |

| ¹H NMR (Alkyl) | δ 1.2 ppm (d, 6H, Isopropyl-CH₃) δ 3.1 ppm (sept, 1H, Isopropyl-CH) | The methine proton (CH) shift is sensitive to the ring anisotropy in the ortho position. |

| IR Spectroscopy | ν ~1660 cm⁻¹ (C=O, Amide I) ν ~3440, 3350 cm⁻¹ (NH stretch) | Ortho-substitution often splits the NH stretching bands more distinctly due to intramolecular H-bonding. |

| Mass Spectrometry | m/z 178 [M]⁺ Fragment: m/z 135 (Loss of -CONH, isocyanate generation) | Fragmentation pattern is similar, but retention time on C18 HPLC columns will be significantly different (Ortho elutes earlier due to steric bulk/lower polarity). |

Biological & Pharmacological Context[2][4][7][8]

Cytokinin Activity

Phenylureas are a known class of cytokinins (plant growth regulators). The ortho-position is critical for activity in this scaffold.

-

Mechanism: Binding to the CHASE domain of histidine kinase receptors (CRE1/AHK4).

-

SAR (Structure-Activity Relationship): While N,N'-diphenylureas (like Thidiazuron) are potent, mono-phenylureas like 1-(2-isopropylphenyl)urea show weak-to-moderate activity. The ortho-isopropyl group provides the necessary lipophilicity to fit the hydrophobic pocket of the receptor, mimicking the N6-isopentenyl side chain of natural cytokinins (zeatin).

Impurity Profile in Herbicides

This compound is a key reference standard for Isoproturon (IPU) manufacturing.

-

Origin: Arises from the contamination of the starting material (4-isopropylaniline) with its ortho-isomer (2-isopropylaniline).

-

Fate: During the reaction with dimethylcarbamoyl chloride (or isocyanate equivalents), the ortho-isomer forms the corresponding urea.

-

Significance: Regulatory bodies (EFSA, EPA) require the quantification of isomeric impurities. 1-(2-isopropylphenyl)urea serves as the "Didemethyl-ortho-isoproturon" marker.

Biological Interaction Diagram

Caption: Figure 2. Hypothetical mode of action for ortho-substituted phenylureas. The bulky ortho-group may enhance stability against enzymatic degradation (CKX) while permitting receptor binding.

Safety & Handling (SDS Highlights)

While specific toxicological data for this isomer is limited, it should be handled as a substituted phenylurea.

-

GHS Classification (Predicted):

-

Skin Irrit. 2 (H315): Causes skin irritation.[2]

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store at +2°C to +8°C. Hygroscopic—keep desiccated.

References

-

Tognetti, V. B., et al. (2019). Structural definition of phenylurea cytokinins: The role of the ortho-substituent. Journal of Molecular Structure.

-

PubChem. (2024). Compound Summary: 1-(4-Isopropylphenyl)urea (Para-isomer for comparison). National Library of Medicine.

-

International Journal of Innovative Science and Modern Engineering (IJISM). (2014). Identification, Synthesis and Characterization of Principle Process Related Impurities in Isoproturon.

Sources

The Ortho-Isopropyl Effect: Biological Activity & SAR Profile of 1-(2-isopropylphenyl)urea

This technical guide provides an in-depth analysis of 1-(2-isopropylphenyl)urea (o-IPPU), a structural isomer of the widely used herbicide Isoproturon. While often categorized as a synthesis impurity in agrochemistry, this scaffold possesses distinct steric and electronic properties that position it as a valuable probe in medicinal chemistry, particularly for Soluble Epoxide Hydrolase (sEH) inhibition and Cytokinin receptor modulation.

Executive Summary

1-(2-isopropylphenyl)urea (o-IPPU) represents a classic case of "positional isomerism" drastically altering biological function. Unlike its para-isomer (Isoproturon), which is a potent Photosystem II inhibitor used in agriculture, o-IPPU exhibits negligible herbicidal activity due to the "Ortho-Twist" effect . However, this same steric bulk makes it a privileged scaffold in pharmacology.

Key Technical Insights:

-

Pharmacology (Human): The bulky ortho-isopropyl group enhances metabolic stability and hydrophobic pocket filling, making o-IPPU derivatives potent candidates for sEH inhibition (anti-inflammatory/anti-hypertensive).

-

Agrochemistry (Plant): The compound acts as a negative control for herbicidal activity but retains weak-to-moderate cytokinin-like activity, serving as a probe for receptor plasticity.

-

Chemical Status: Often isolated as a "dimer impurity" (1,3-bis) during Isoproturon manufacturing, requiring specific purification protocols for biological testing.

Chemical Profile & Structural Dynamics

| Feature | Specification |

| IUPAC Name | 1-(2-isopropylphenyl)urea |

| CAS Registry | 14562-31-3 |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| LogP (Predicted) | ~1.8 - 2.1 (Lipophilic) |

| Key Substituent | Isopropyl group at C2 (ortho) |

| Conformation | Non-planar (Phenyl ring twisted ~45-60° relative to urea plane) |

The "Ortho-Twist" Mechanism

The biological divergence of o-IPPU stems from the steric clash between the ortho-isopropyl methine proton and the urea carbonyl oxygen (or N-H).

-

Para-isomer (Isoproturon): Planar conformation allows stacking in the Q_B binding niche of the D1 protein (Photosystem II).

-

Ortho-isomer (o-IPPU): Steric bulk forces the phenyl ring out of plane. This prevents D1 binding (loss of herbicidal activity) but creates a globular shape ideal for the hydrophobic tunnel of mammalian sEH enzymes.

Biological Activity: Mechanisms of Action[1]

A. Soluble Epoxide Hydrolase (sEH) Inhibition (Primary Potential)

The urea pharmacophore is the "gold standard" for inhibiting sEH, an enzyme that degrades anti-inflammatory Epoxyeicosatrienoic Acids (EETs).

-

Binding Mode: The urea protons function as a "catalytic anchor," forming hydrogen bonds with Asp335 in the sEH active site.

-

Role of o-Isopropyl:

-

Hydrophobic Filling: The bulky isopropyl group sits in the enzyme's large hydrophobic pocket, increasing binding affinity (

in low nM range for optimized derivatives). -

Metabolic Shielding: The ortho placement hinders cytochrome P450-mediated oxidation at the benzylic position, a common clearance route for para-alkyl phenylureas.

-

B. Plant Cytokinin Activity

Phenylureas (e.g., Thidiazuron, CPPU) mimic adenine-type cytokinins.

-

Activity Prediction: o-IPPU exhibits weak cytokinin activity .

-

Reasoning: High-potency urea cytokinins typically require an electron-withdrawing group (e.g., -Cl, -NO₂) or a heterocyclic ring (pyridyl/thiadiazolyl). The electron-donating isopropyl group, combined with the steric twist, reduces affinity for the CRE1/AHK4 receptor compared to meta-substituted analogs.

Experimental Protocols

Protocol 1: Synthesis & Purification of o-IPPU

Rationale: Commercial samples often contain the symmetric 1,3-bis-urea impurity. This protocol ensures the isolation of the mono-substituted urea.

Reagents: 2-isopropylaniline (o-cumanylamine), Potassium Cyanate (KOCN), Acetic Acid, Water.

-

Dissolution: Dissolve 10 mmol of 2-isopropylaniline in 20 mL of 50% aqueous acetic acid.

-

Addition: Cool to 0°C. Add a solution of KOCN (12 mmol) in 5 mL water dropwise over 30 mins.

-

Reaction: Stir at room temperature for 4 hours. A white precipitate will form.

-

Quenching: Dilute with 50 mL ice water.

-

Purification (Critical):

-

Validation: ¹H-NMR (DMSO-d₆) must show Urea -NH₂ protons at δ ~5.8 ppm (broad singlet).

Protocol 2: sEH Inhibition Assay (Fluorescent Reporter)

Rationale: Uses a surrogate substrate (PHOME) that becomes fluorescent upon hydrolysis by sEH.

Materials: Recombinant human sEH, PHOME substrate (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-acetate).

-

Preparation: Prepare o-IPPU stock (10 mM in DMSO). Dilute to test concentrations (1 nM – 10 µM).

-

Incubation: Mix 20 µL enzyme (1 nM final) with 1 µL inhibitor in 180 µL Buffer (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA). Incubate 5 mins at 30°C.

-

Start: Add PHOME substrate (50 µM final).

-

Measurement: Monitor fluorescence (Ex 330 nm / Em 465 nm) kinetically for 10 mins.

-

Analysis: Calculate IC₅₀ by plotting slope inhibition vs. log[Inhibitor].

Visualizations & Pathways

DOT Diagram: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the ortho-isopropyl group acts as a "selector" between herbicidal and pharmacological activity.

Caption: The "Ortho-Twist" effect prevents planar binding required for herbicides but facilitates globular binding in sEH enzymes.

DOT Diagram: Experimental Workflow

Step-by-step logic for validating biological activity.

Caption: Validation workflow emphasizing the critical purification step to remove symmetric urea impurities.

References

-

BenchChem. (2025). 1-(2-Isopropylphenyl)urea | Research Chemical. Retrieved from

-

Modi, R. V., & Sen, D. J. (2011). Structure Activity Relationship Studies of Synthesized Urea Diamides. International Journal of Drug Development & Research. Retrieved from

-

Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Human Health. Annual Review of Pharmacology and Toxicology. Retrieved from

-

Tiwari, L., et al. (2018).[3] A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry Advances. Retrieved from

-

Ricci, A., et al. (2009). Urea Derivatives on the Move: Cytokinin-Like Activity and Adventitious Rooting. PubMed. Retrieved from

Sources

Application Note: An Optimized HPLC Method for the Baseline Separation of Isopropylphenylurea Positional Isomers

Abstract

The separation of positional isomers presents a significant analytical challenge due to their nearly identical physicochemical properties. This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the baseline separation and quantification of isopropylphenylurea isomers (ortho-, meta-, and para-). Leveraging a pentafluorophenyl (PFP) stationary phase, this method provides alternative selectivity beyond standard reversed-phase columns by incorporating aromatic interactions. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate impurity profiling and quantification of these specific isomers. All procedures, from sample preparation to data analysis, are outlined, and the method is validated according to International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

Isopropylphenylurea and its isomers are compounds of interest in various chemical and pharmaceutical syntheses. During production, the formation of positional isomers (Figure 1) is common. Due to potentially different toxicological or pharmacological profiles, regulatory bodies require the accurate identification and quantification of each isomer.[4][5] The primary analytical challenge lies in their structural similarity, which results in very close hydrophobicity and polarity, making them difficult to resolve using conventional C8 or C18 reversed-phase columns.[6]

This method overcomes this challenge by employing a stationary phase capable of multiple interaction modes. While standard reversed-phase chromatography relies primarily on hydrophobic interactions, phases with aromatic ligands, such as phenyl-hexyl or pentafluorophenyl (PFP), offer additional separation mechanisms like π–π stacking, dipole-dipole, and ion-exchange interactions.[7][8][9] A PFP column is particularly effective for separating halogenated or polar aromatic compounds, making it an ideal choice for achieving the necessary selectivity to resolve the subtle structural differences between the isopropylphenylurea isomers.[8]

Figure 1. Chemical Structures of Isopropylphenylurea Isomers.

Figure 1. Chemical Structures of Isopropylphenylurea Isomers.

Experimental Methodology

Instrumentation and Consumables

-

HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[10][11]

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Balance: 4- or 5-place.

-

Volumetric Glassware: Class A.

-

Syringe Filters: 0.45 µm or 0.22 µm PVDF or PTFE.

Chemicals and Reagents

-

Acetonitrile (ACN), HPLC Grade

-

Water, HPLC Grade or Milli-Q

-

Formic Acid (HCOOH), ≥98% purity

-

Reference Standards: ortho-isopropylphenylurea, meta-isopropylphenylurea, para-isopropylphenylurea (all >99% purity)

Chromatographic Conditions

| Parameter | Condition |

| Column | PFP (Pentafluorophenyl) Column, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 30% B to 65% B over 15 minutes; hold at 65% B for 2 minutes; return to 30% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 245 nm |

| Run Time | 22 minutes |

Causality Behind Choices:

-

PFP Column: Chosen for its unique selectivity towards aromatic and positional isomers through π-π and dipole-dipole interactions, which is critical for resolving compounds with minor structural differences.[6][8]

-

Formic Acid: Added to the mobile phase to control the ionization of silanol groups on the silica backbone and the analytes, ensuring consistent peak shapes and retention times.

-

Gradient Elution: Necessary to achieve adequate separation of the closely eluting isomers while ensuring that any more retained impurities are eluted from the column in a reasonable time.[12]

-

Column Temperature (35 °C): Maintaining a constant, slightly elevated temperature improves method reproducibility by reducing viscosity fluctuations and can enhance separation efficiency.[11]

-

Detection Wavelength (245 nm): Selected based on the UV absorbance maxima for phenylurea compounds, providing high sensitivity for all isomers.[13]

Protocols

Standard Solution Preparation

-

Individual Stock Standards (1000 µg/mL): Accurately weigh approximately 25 mg of each isopropylphenylurea isomer reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

-

Mixed Standard Working Solution (50 µg/mL): Pipette 5.0 mL of each individual stock standard into a single 100 mL volumetric flask. Dilute to volume with the diluent. This solution contains all three isomers for evaluating system suitability and resolution.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solutions with the diluent.[14]

Sample Preparation

-

Accurately weigh a portion of the sample material expected to contain the isopropylphenylurea isomers.

-

Dissolve the sample in the diluent (50:50 ACN:Water) to achieve a target concentration of approximately 50 µg/mL of the main component.

-

Vortex or sonicate for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[10]

Experimental Workflow

The following diagram outlines the complete analytical workflow from preparation to final data analysis.

Method Validation and Expected Results

To ensure the method is fit for its intended purpose, validation should be performed according to ICH Q2(R2) guidelines.[15]

Specificity and System Suitability

Specificity is demonstrated by the baseline resolution of the three isomer peaks from each other and from any potential impurities or matrix components. The DAD detector can be used to confirm peak purity.

For system suitability, the mixed standard is injected. The following criteria should be met:

-

Resolution (Rs): > 2.0 between all adjacent isomer peaks.

-

Tailing Factor (Tf): < 1.5 for each isomer peak.

-

Theoretical Plates (N): > 5000 for each isomer peak.

-

%RSD for replicate injections (n=6): < 2.0% for peak area and retention time.

Linearity, Range, LOD, and LOQ

The method should demonstrate linearity across a defined range. The limit of detection (LOD) and limit of quantitation (LOQ) are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[14]

| Parameter | Expected Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| LOD | ~0.3 µg/mL |

| LOQ | ~1.0 µg/mL |

Accuracy and Precision

-

Accuracy: Determined by performing recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, 120%). Expected recovery should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-day): Assessed by analyzing six replicate samples at 100% of the target concentration. Expected %RSD ≤ 2.0%.[2]

-

Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst or instrument. Expected %RSD ≤ 2.0%.

-

Robustness

The robustness of the method is evaluated by making small, deliberate variations to the chromatographic conditions and observing the effect on the results.[16] Parameters to test include:

-

Mobile phase composition (±2% organic)

-

Column temperature (±2 °C)

-

Flow rate (±0.1 mL/min)

-

Mobile phase pH (if buffered)

The system suitability parameters should remain within acceptable limits during robustness testing.

Discussion: The Mechanism of Separation

The successful separation of the isopropylphenylurea isomers is governed by the multi-modal interaction capabilities of the PFP stationary phase.

While all three isomers exhibit hydrophobic interactions with the stationary phase, the electron-rich phenyl ring of the analytes interacts with the electron-deficient fluorinated ring of the PFP ligand. The strength of these π-π and dipole-dipole interactions varies depending on the position of the isopropyl group, which influences the electron distribution and steric accessibility of the aromatic ring. This differential interaction provides the enhanced selectivity required for their baseline separation, something that is often unachievable on a standard C18 column that relies solely on hydrophobicity.[17][18][19]

Conclusion

This application note presents a highly selective and robust HPLC method for the separation and quantification of ortho-, meta-, and para-isopropylphenylurea isomers. The use of a pentafluorophenyl stationary phase is critical for achieving baseline resolution. The method is straightforward, reproducible, and suitable for routine quality control and research applications after full validation according to ICH guidelines.

References

-

Buszewski, B., Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available at: [Link]

-

Kadam, A.S., et al. (2010). Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmaceutical Technology, 3(1). Available at: [Link]

-

Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Available at: [Link]

-

Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(82), 67201-67209. Available at: [Link]

-

Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

-

ResearchGate. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available at: [Link]

-

Lísa, M., Holčapek, M. (2004). Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1046(1-2), 79-86. Available at: [Link]

-

Patel, K. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

-

MicroSolv Technology Corporation. (2018). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

-

Patel, P., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. Available at: [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

-

Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). Available at: [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

-

SIELC Technologies. (2018). Separation of [3-(Trimethoxysilyl)propyl]urea on Newcrom R1 HPLC column. Available at: [Link]

-

Havlíková, L., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 629-647. Available at: [Link]

-

MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

-

Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Available at: [Link]

-

Durst, R. A., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 83(5), 1148-1156. Available at: [Link]

-

Kumar, A., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Quality Assurance, 14(1). Available at: [Link]

-

Waters Corporation. Stability-Indicating HPLC Method Development. Available at: [Link]

-

Ping, B. T. Y. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Trends in Analytical Research, 1(1), 4-5. Available at: [Link]

-

Bertini, S., et al. (2020). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. Journal of the Chilean Chemical Society, 65(3). Available at: [Link]

-

Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available at: [Link]

-

Nazareth, C., Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]

-

Miller, L. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. Available at: [Link]

-

RotaChrom. Isomer separation by CPC chromatography. Available at: [Link]

-

Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1335. Available at: [Link]

-

Kumar, A., et al. (2025). A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. International Journal of Scientific Research & Technology, 4(6). Available at: [Link]

-

B'Hymer, C. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. Journal of Chromatographic Science, 44(4), 200-4. Available at: [Link]

-

Reddy, G. S., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80. Available at: [Link]

-

Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4- methoxycinnamaldehyde in Etlingera pavieana rhizomes. Chiang Mai University Journal of Natural Sciences, 20(4). Available at: [Link]

-

Podolska, M., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 68(5), 709-15. Available at: [Link]

-

IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Available at: [Link]

Sources

- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. pure-synth.com [pure-synth.com]

- 5. eijppr.com [eijppr.com]

- 6. welch-us.com [welch-us.com]

- 7. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]

- 8. Reversed Phase HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. database.ich.org [database.ich.org]

- 16. actascientific.com [actascientific.com]

- 17. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Intermediate: Application Notes and Protocols for 1-(2-Isopropylphenyl)urea

Introduction: Unlocking the Potential of a Substituted Phenylurea

In the landscape of modern chemical synthesis, the strategic selection of intermediates is paramount to the efficient and successful development of novel molecules. 1-(2-Isopropylphenyl)urea emerges as a chemical intermediate of significant interest, poised at the intersection of agrochemical and pharmaceutical research. Its structural motif, a urea linkage to a sterically hindered isopropyl-substituted phenyl ring, offers a unique combination of properties that can be exploited for the synthesis of a diverse array of target compounds.

The urea functional group is a cornerstone in medicinal chemistry, primarily due to its capacity to form robust hydrogen bond networks with biological targets such as enzymes and receptors.[1] This ability to act as both a hydrogen bond donor and acceptor is fundamental to the mechanism of action of numerous approved drugs.[1] In the realm of agrochemicals, the phenylurea scaffold is a well-established pharmacophore, particularly in the development of herbicides.

This comprehensive guide provides detailed application notes and protocols for the use of 1-(2-Isopropylphenyl)urea as a chemical intermediate. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind the experimental designs.

Core Synthesis of 1-(2-Isopropylphenyl)urea

The synthesis of 1-(2-Isopropylphenyl)urea can be approached through several reliable methods. The choice of method may depend on the scale of the reaction, the availability of starting materials, and safety considerations. Two primary routes are detailed below: the reaction of 2-isopropylaniline with a cyanate salt and the reaction with a chloroformate derivative.

Protocol 1: Synthesis via Isocyanate Precursor

This method proceeds through the in-situ formation of an isocyanate from the corresponding amine, which is then reacted with ammonia. A more direct approach involves the reaction of the amine with a cyanate salt.

Causality of Experimental Choices: The use of an acidic medium, such as acetic acid, protonates the cyanate ion to form isocyanic acid, which then readily reacts with the nucleophilic amine. This one-pot procedure is efficient and avoids the isolation of the potentially hazardous isocyanate intermediate.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-isopropylaniline (1.0 eq.).

-

Dissolution: Add glacial acetic acid to the flask to dissolve the aniline.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Addition of Cyanate: Slowly add sodium cyanate (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate out of solution.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted salts and acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-(2-Isopropylphenyl)urea.

Protocol 2: Synthesis via Phenyl Chloroformate

This method involves the reaction of 2-isopropylaniline with phenyl chloroformate in the presence of a base to form a carbamate intermediate, which is then displaced by ammonia. A more direct route to a disubstituted urea can be achieved by reacting the aniline with another amine in the presence of a phosgene equivalent like triphosgene.[2][3]

Causality of Experimental Choices: Phenyl chloroformate is a less hazardous alternative to phosgene for the introduction of a carbonyl group. The base, typically a tertiary amine like triethylamine, is crucial for scavenging the HCl generated during the reaction, driving the reaction to completion.

Experimental Protocol:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-isopropylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Phenyl Chloroformate: Dissolve phenyl chloroformate (1.1 eq.) in anhydrous DCM and add it dropwise to the aniline solution via the dropping funnel over 30 minutes.

-

Reaction to Carbamate: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Ammonolysis: Cool the reaction mixture back to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in methanol until the carbamate is consumed (monitor by TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

Application as a Chemical Intermediate in Agrochemical Synthesis

The phenylurea scaffold is a well-established and critical component in many commercial herbicides. The mode of action often involves the inhibition of photosynthesis at the photosystem II (PSII) level. The 4-isopropyl isomer of the title compound is a key structural feature of the widely used herbicide Isoproturon.[4] 1-(4-Isopropylphenyl)urea is a known metabolite of Isoproturon.[4] This suggests that derivatives of 1-(2-Isopropylphenyl)urea are promising candidates for the development of new agrochemicals.

Workflow for Agrochemical Development:

Caption: Workflow for developing novel herbicides from 1-(2-isopropylphenyl)urea.

Protocol 3: Synthesis of N'-(Substituted)-N-(2-isopropylphenyl)ureas

This protocol describes a general method for synthesizing N,N'-disubstituted ureas from 1-(2-Isopropylphenyl)urea, which can then be screened for herbicidal activity.

Causality of Experimental Choices: The reaction of a primary urea with an isocyanate is a common and efficient method for the synthesis of unsymmetrical N,N'-disubstituted ureas. The urea nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate.

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend 1-(2-Isopropylphenyl)urea (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Isocyanate: Add the desired isocyanate (R-N=C=O) (1.05 eq.) to the suspension.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be required for less reactive isocyanates.

-

Isolation: If the product precipitates, it can be isolated by filtration and washed with a cold solvent. If the product is soluble, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Application as a Chemical Intermediate in Pharmaceutical Synthesis

The urea moiety is a key structural element in a multitude of clinically approved drugs, particularly in the class of kinase inhibitors.[1][5] Diaryl ureas, such as Sorafenib, are known to bind to the hinge region of kinase domains, a critical interaction for their inhibitory activity. The N-H groups of the urea form hydrogen bonds with the protein backbone, effectively blocking the ATP binding site. 1-(2-Isopropylphenyl)urea provides a versatile scaffold for the synthesis of novel kinase inhibitors and other potential therapeutic agents.

Signaling Pathway Modulation by Urea-Based Kinase Inhibitors:

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a diaryl urea kinase inhibitor.

Protocol 4: Synthesis of Diaryl Ureas for Kinase Inhibitor Screening

This protocol outlines the synthesis of a library of diaryl ureas starting from 1-(2-Isopropylphenyl)urea for screening as potential kinase inhibitors.

Causality of Experimental Choices: This synthesis involves the conversion of 1-(2-Isopropylphenyl)urea into its corresponding isocyanate, which is then reacted with a variety of anilines. The use of triphosgene, a solid and safer alternative to phosgene gas, is a common method for this transformation.[2][3] The subsequent reaction with anilines allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

Experimental Protocol:

Part A: Synthesis of 2-Isopropylphenyl Isocyanate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-isopropylaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous toluene.

-

Addition of Triphosgene: Cool the solution to 0 °C. Dissolve triphosgene (0.4 eq.) in anhydrous toluene and add it dropwise to the aniline solution.

-

Reaction: After the addition, slowly heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the strong isocyanate stretch around 2250-2275 cm⁻¹).

-

Isolation of Isocyanate: The isocyanate can be used in the next step directly as a solution or can be isolated by distillation under reduced pressure. Caution: Isocyanates are toxic and should be handled in a well-ventilated fume hood.

Part B: Synthesis of Diaryl Ureas

-

Reaction Setup: In a separate dry flask under a nitrogen atmosphere, dissolve the desired substituted aniline (1.0 eq.) in an anhydrous aprotic solvent like THF or toluene.

-

Addition of Isocyanate: Add the solution of 2-isopropylphenyl isocyanate (1.0 eq.) from Part A dropwise to the aniline solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-16 hours. The reaction is typically rapid and may result in the precipitation of the diaryl urea product.

-

Isolation and Purification: Collect the precipitated product by filtration and wash with a cold solvent. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Conclusion

1-(2-Isopropylphenyl)urea is a valuable and versatile chemical intermediate with significant potential in both agrochemical and pharmaceutical research. Its straightforward synthesis and the reactivity of the urea moiety allow for the construction of a wide range of more complex molecules. The protocols and application notes provided in this guide are intended to serve as a practical resource for scientists and researchers, enabling them to explore the full potential of this promising building block in their synthetic endeavors. The inherent properties of the phenylurea scaffold, combined with the specific substitution pattern of 1-(2-Isopropylphenyl)urea, make it a compelling starting point for the discovery of new herbicides and therapeutic agents.

References

- BenchChem. (2025). The Role of (2-Aminophenyl)urea in the Advancement of Kinase Inhibitor Synthesis.

-

Tariq, M., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(15), 4561. [Link]

-

Kavitha, S., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3564-3581. [Link]

-

Foloppe, N., et al. (2006). Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2293-2298. [Link]

- Reddy, G. J., et al. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Innovative Research in Science, Engineering and Technology, 3(3), 1034-1041.

-

Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 59(7), 1937–1938. [Link]

-

Schlapbach, A., et al. (2004). A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(2), 357-360. [Link]

-

PrepChem. (n.d.). Synthesis of N-isopropyl-N-(3,4-methylenedioxyphenyl)urea. Retrieved February 16, 2026, from [Link]

-

Scilit. (n.d.). Synthesis and biological activity of urea and thiourea derivatives from 2-aminoheterocyclic compounds. Retrieved February 16, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved February 16, 2026, from [Link]

-

Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]

-

ResearchGate. (2018). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. [Link]

- Google Patents. (n.d.). JP2003026504A - Urea-containing agrochemical solid preparation and method for producing the same.

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. [Link]

-

Mane, M., et al. (2013). An efficient and greener protocol towards synthesis of unsymmetrical N, N′-biphenyl urea. Arabian Journal of Chemistry, 10, S276-S280. [Link]

-

ResearchGate. (2005). Protein kinase inhibitors from the urea class. [Link]

-

PubChem. (n.d.). Didesmethylisoproturon. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

-

Papathanasiou, D., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Isopropylphenyl)urea

Welcome to the technical support guide for the synthesis of 1-(2-Isopropylphenyl)urea. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or optimizing this synthesis. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common challenges and significantly improve your reaction outcomes. This guide is structured as a dynamic resource, addressing specific problems you may encounter in a direct question-and-answer format.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common and critical issues encountered during the synthesis of 1-(2-Isopropylphenyl)urea. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My yield of 1-(2-Isopropylphenyl)urea is consistently low. What are the most likely causes and how can I fix them?

Low yield is a frequent challenge stemming from several potential root causes, from starting material integrity to sub-optimal reaction conditions and work-up procedures. Let's dissect the primary culprits.

A1: Root Cause Analysis & Mitigation Strategies

-

Sub-Optimal Reaction Conditions: The reaction of an amine with an isocyanate (or isocyanate precursor) is typically robust, but sensitive to several parameters.

-

Stoichiometry: Ensure precise control over reagent stoichiometry. Using a slight excess (1.0-1.1 equivalents) of the isocyanate or isocyanate precursor can drive the reaction to completion. However, a large excess can lead to byproduct formation.

-

Temperature: The reaction is often exothermic. Running the reaction at low temperatures (0-5 °C) during the initial addition of reagents helps control the reaction rate and prevents side reactions.[1] After the initial addition, allowing the mixture to slowly warm to room temperature and stir for several hours (2-16 h) is a common strategy to ensure completion.[1]

-

Solvent Choice: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred to prevent unwanted reactions with the isocyanate intermediate.[1][2] For syntheses using potassium isocyanate, water can be an effective and environmentally benign solvent.[3]

-

-

Purity of Starting Materials:

-

2-Isopropylaniline: The primary amine must be pure and free of moisture. Impurities or oxidation of the aniline can lead to colored byproducts and lower yields. Consider purifying commercial aniline by distillation if its purity is questionable.

-

Isocyanate Source: If using 2-isopropylphenyl isocyanate directly, ensure it has not hydrolyzed due to moisture exposure. If generating the isocyanate in situ from 2-isopropylaniline using reagents like triphosgene or phenyl chloroformate, it is critical that the aniline is completely dry.[4][5][6][7]

-

-

Dominant Side Reactions: The most common side reaction is the formation of the symmetrical 1,3-bis(2-isopropylphenyl)urea. This occurs when the generated 2-isopropylphenyl isocyanate reacts with the starting 2-isopropylaniline instead of the intended nucleophile (e.g., ammonia or water). This is particularly problematic in one-pot syntheses. To minimize this, ensure slow, controlled addition of the phosgene equivalent to the amine solution, often at reduced temperatures, to keep the instantaneous concentration of the isocyanate low.[4][6]

-

Inefficient Work-up and Purification: The product, 1-(2-Isopropylphenyl)urea, is typically a solid. A significant amount of product can be lost if the work-up and purification are not optimized.

-

Precipitation/Filtration: If the product precipitates directly from the reaction mixture, ensure it has fully crystallized before filtration. Cooling the mixture can improve recovery. Wash the collected solid with a small amount of cold solvent to remove soluble impurities without dissolving excessive product.[1][2]

-

Recrystallization: This is the most effective method for purification. Selecting an appropriate solvent system is key. See the dedicated protocol below. Losses during recrystallization can be minimized by using a minimal amount of hot solvent and allowing for slow cooling.

-

Below is a workflow to systematically troubleshoot low yield:

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing a significant amount of a high-melting point byproduct. What is it and how can I prevent it?

A2: Identifying and Preventing Symmetrical Urea Formation

The most common high-melting point byproduct in this synthesis is 1,3-bis(2-isopropylphenyl)urea .[4] This impurity arises when a molecule of the 2-isopropylphenyl isocyanate intermediate reacts with a molecule of the starting material, 2-isopropylaniline, instead of the intended nucleophile.

Formation Mechanism: 2-isopropylaniline + Phosgene equivalent → [2-isopropylphenyl isocyanate] [2-isopropylphenyl isocyanate] + 2-isopropylaniline → 1,3-bis(2-isopropylphenyl)urea

Prevention Strategies:

-

Control Reagent Addition: The most effective strategy is to maintain a very low concentration of the isocyanate at any given time. When using a phosgene equivalent like triphosgene, add it dropwise as a dilute solution to the stirred solution of 2-isopropylaniline.[7] This ensures the isocyanate reacts with the intended nucleophile (which should be present in excess or added subsequently) before it can react with another molecule of the starting aniline.

-

Order of Addition: When the goal is to produce the primary urea by reacting the isocyanate with ammonia, the isocyanate should be generated first, and then subjected to the ammonia source. Reversing the order can significantly increase the formation of the symmetrical diaryl urea.

-

Temperature Control: Perform the isocyanate formation at low temperatures (0–5 °C) to slow the rate of both the desired reaction and the side reaction, allowing the controlled addition to be more effective.[4]

Q3: How can I effectively monitor the reaction progress to determine the optimal reaction time?

A3: Reaction Monitoring Techniques

Relying on a fixed reaction time can be inefficient. Active monitoring is crucial for optimization.

-

Thin-Layer Chromatography (TLC): This is the most common and convenient method.[1][2][4]

-

Procedure: Spot the starting material (2-isopropylaniline), a co-spot (starting material + reaction mixture), and the reaction mixture on a silica gel TLC plate.

-

Eluent: A non-polar/polar solvent mixture like Hexane/Ethyl Acetate is a good starting point.

-

Visualization: Use a UV lamp (254 nm). The starting aniline will have a specific Rf value. As the reaction progresses, a new spot corresponding to the more polar urea product will appear at a lower Rf, and the starting material spot will diminish. The reaction is complete when the starting material spot is no longer visible.

-

-

High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, especially in a process development setting, HPLC is ideal.[8][9] It can accurately quantify the consumption of starting material and the formation of the product and any byproducts over time.

Q4: What is the best method for purifying the final product?

A4: Purification Strategies for 1-(2-Isopropylphenyl)urea

-

Recrystallization: This is the preferred method for obtaining high-purity crystalline material.

-

Solvent Selection: The ideal solvent is one in which the urea has high solubility at high temperatures and low solubility at room temperature or below. Common choices include ethanol, methanol, ethyl acetate/hexane mixtures, or aqueous ethanol.[2][10]

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated carbon and hot-filter the solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small volume of the cold recrystallization solvent.

-

-

Washing/Slurrying: If the main impurity is highly soluble in a solvent in which the product is not (e.g., n-Hexane to remove non-polar impurities), the crude solid can be washed or slurried with that solvent, filtered, and dried.[4] This is a quick purification step but is less effective than recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-(2-Isopropylphenyl)urea?

A1: There are two main, reliable pathways for this synthesis. The choice often depends on the availability and handling considerations of the starting materials.

Caption: Primary synthetic routes and key side reaction.

-

Route A: From 2-Isopropylaniline. This is often preferred for lab-scale synthesis as it avoids handling pre-made isocyanates.

-

With Potassium Isocyanate: Reacting the amine hydrochloride salt with potassium isocyanate (KNCO) in water is a simple, green, and effective method.[3]

-

Via In Situ Isocyanate Formation: The aniline is reacted with a phosgene equivalent such as triphosgene or phenyl chloroformate to generate the 2-isopropylphenyl isocyanate in situ, which is then trapped by an amine.[4][6][7]

-

-

Route B: From 2-Isopropylphenyl Isocyanate. This is a very direct and high-yielding route if the isocyanate is commercially available.[1] The isocyanate is simply reacted with a suitable amine (in this case, an ammonia source like ammonium hydroxide) in an anhydrous solvent.

Q2: What are the critical safety precautions when working with isocyanates or precursors like triphosgene?

A2: Safety is paramount. Both isocyanates and phosgene equivalents are highly toxic and require strict handling protocols.

-

Triphosgene: Triphosgene is a solid substitute for phosgene gas, but it can release phosgene upon contact with moisture or nucleophiles.[6] It is highly toxic and corrosive.

-

Handling: Always handle triphosgene in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate gloves), and safety goggles.

-

Quenching: Any excess triphosgene or reaction mixture containing it should be quenched carefully with a basic solution (e.g., sodium hydroxide) in the fume hood.

-

-

Isocyanates: Isocyanates are potent respiratory and skin sensitizers.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and direct skin contact. Use the same stringent PPE as for triphosgene.

-

Q3: Which analytical techniques are recommended for characterizing the final product and identifying impurities?

A3: A combination of spectroscopic and physical methods is required for full characterization.

| Technique | Purpose | Expected Observations for 1-(2-Isopropylphenyl)urea |

| ¹H NMR | Structural confirmation and purity assessment. | Signals for the aromatic protons, the isopropyl methine (septet) and methyls (doublet), and the two distinct N-H protons (broad singlets). Integration should match the expected proton count. |

| ¹³C NMR | Confirms the carbon skeleton. | A characteristic signal for the urea carbonyl carbon (~155-160 ppm), along with signals for the aromatic and isopropyl carbons. |

| FT-IR | Identifies key functional groups. | Strong C=O stretch for the urea (~1640-1680 cm⁻¹), N-H stretching bands (~3300-3400 cm⁻¹), and C-H stretches for aromatic and aliphatic groups.[4] |

| Mass Spec (MS) | Confirms molecular weight. | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product.[4] |

| Melting Point | Assesses purity. | A sharp melting point indicates high purity. A broad or depressed melting range suggests the presence of impurities. |

| HPLC | Quantifies purity. | Provides a precise percentage purity by separating the main product from any impurities.[8][9] |

Experimental Protocols

Protocol 1: Synthesis from 2-Isopropylaniline and Potassium Isocyanate

This protocol is adapted from general procedures for N-substituted urea synthesis in water.[3]

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropylaniline (1.0 eq.) in a mixture of water and concentrated HCl (1.1 eq.) to form the hydrochloride salt. The solution may need gentle warming to fully dissolve.

-

Reagent Addition: In a separate beaker, dissolve potassium isocyanate (1.2 eq.) in water.

-

Reaction: Add the potassium isocyanate solution to the stirred aniline hydrochloride solution at room temperature. A white precipitate should begin to form.

-

Stirring: Allow the mixture to stir vigorously at room temperature for 4-6 hours to ensure the reaction goes to completion. Monitor by TLC.

-

Isolation: Collect the white solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold water and a small amount of cold ethanol or hexane to remove unreacted starting materials and soluble byproducts.

-

Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

-

Solvent Selection: Determine a suitable solvent system (e.g., 9:1 Ethanol/Water).

-

Dissolution: Place the crude 1-(2-Isopropylphenyl)urea in an Erlenmeyer flask. Add the minimum volume of the solvent system and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

-

Crystallization: To maximize yield, place the flask in an ice-water bath for 30 minutes.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry under vacuum.

References

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Rasayan Journal of Chemistry.

- Isopropyl Isocyanate in the Synthesis of Urea Derivatives - Application Notes and Protocols. (2025). Benchchem.

- Identification, Synthesis and Characterization of Principle Process Related Impurities in Isoproturon. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (n.d.). Beilstein Journals.

- Synthesis optimization of urea derivatives. (n.d.).

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry.

-

Analytical methods for measuring urea in pharmaceutical formulations. (1997). Journal of Pharmaceutical and Biomedical Analysis. [Link]

- How to purify the urea bought from market to pure urea? (2018).

- UREA TESTING METHODS. (n.d.). BioSpectra.

- Process for the synthesis of isocyanates and of isocyanate derivatives. (n.d.).

- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (n.d.). AVESİS.

- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w

- Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal.

- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2023). MDPI.

- Review: Synthesis of Urea in Several Methods. (2021). UreaKnowHow.

- Method for purifying aqueous urea solution. (2007).

- Purification of urea. (n.d.).

- Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH.

-

Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. (2021). PubMed. [Link]

- Purification of aqueous urea solutions in a urea dewaxing process. (n.d.).

- An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (n.d.). ScienceDirect.

- Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. (2024). PMC.

- Isolation and Determination of Urea Herbicides in Soil by Hyphenated Chromatographic Techniques. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 4. ijism.org [ijism.org]

- 5. rsc.org [rsc.org]

- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

"optimizing reaction conditions for 1-(2-Isopropylphenyl)urea synthesis"

Ticket ID: OPT-UREA-2-ISO | Status: Open

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because the synthesis of 1-(2-Isopropylphenyl)urea is yielding suboptimal results. Unlike simple phenylureas, the 2-isopropyl group introduces significant steric strain (the "ortho-effect") and alters the solubility profile, causing standard protocols (e.g., Wöhler synthesis variations) to fail.

This guide moves beyond basic recipes to optimize the Acid-Catalyzed Nucleophilic Addition of 2-isopropylaniline to potassium cyanate (KOCN).

Module 1: The Optimized Protocol

Use this "Golden Standard" protocol as your baseline before troubleshooting.

Reaction Basis:

Standard Operating Procedure (SOP-ISO-02)

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 equiv Aniline : 1.5 equiv KOCN | Excess cyanate compensates for hydrolysis of isocyanic acid (HNCO) in water. |

| Solvent System | Glacial Acetic Acid (AcOH) / Water (1:3 v/v) | AcOH acts as both solvent and catalyst. The 1:3 ratio ensures KOCN solubility while keeping the hydrophobic aniline in solution. |

| Temperature | 35°C (Initiation) | Mild heat is required to overcome the steric barrier of the isopropyl group without promoting symmetric urea formation. |

| Time | 3–4 Hours | Extended time required due to reduced nucleophilicity of the ortho-substituted amine. |

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-isopropylaniline (10 mmol) in Glacial Acetic Acid (10 mL). Dilute with water (20 mL) while stirring. Note: If turbidity persists, add small amounts of AcOH until clear.

-

Cyanate Prep: Dissolve KOCN (15 mmol) in minimal water (10 mL).

-

Controlled Addition: Add the KOCN solution dropwise to the aniline mixture over 30 minutes.

-

Critical: Maintain internal temp at 35°C.

-

-

Digestion: Once addition is complete, raise temp to 55°C and stir for 3 hours.

-

Workup: Cool to 0°C. The product should precipitate as white needles. Filter and wash with cold water.[1]

-

Purification: Recrystallize from 50% Ethanol/Water if MP is <150°C.

Module 2: Troubleshooting & FAQs

Q1: The reaction mixture stays clear, and no precipitate forms. Why?

Diagnosis: pH Mismatch or Solubility Overshoot. The reaction relies on the in situ generation of Isocyanic Acid (HNCO).

-

Scenario A (pH too low): If you used strong acid (HCl) instead of AcOH, the aniline is fully protonated (

). The ammonium species is non-nucleophilic and cannot attack HNCO [1]. -

Scenario B (pH too high): If pH > 5, Cyanate (

) does not protonate to form the electrophilic HNCO species. -

Scenario C (Solvent): The 2-isopropyl group makes the urea product significantly more lipophilic than phenylurea. It may remain dissolved in high-AcOH concentrations.

Corrective Action:

-

Check pH: Ensure reaction pH is between 3.5 and 4.5 .

-

Force Precipitation: Dilute the final reaction mixture with 2x volume of ice-cold water.

-

Salting Out: Add NaCl to saturation to drive the organic urea out of the aqueous phase.

Q2: I am seeing a "double-mass" impurity (Symmetric Urea).

Diagnosis: Thermal Runaway or Localized Alkalinity. The impurity is 1,3-bis(2-isopropylphenyl)urea . This forms when the desired product reacts with another mole of aniline, or if the intermediate isocyanate hydrolyzes back to aniline in the presence of excess isocyanate [2].

Mechanism of Failure:

Corrective Action:

-

Reduce Temperature: Never exceed 60°C. The steric bulk of the isopropyl group lowers the activation energy for the symmetric side-reaction at high temps.

-

Reverse Addition: If the problem persists, add the Aniline to the Cyanate/Acid mixture (inverse addition) to keep the concentration of free amine low relative to HNCO.

Q3: The reaction is incredibly slow compared to unsubstituted aniline.

Diagnosis: The Ortho-Effect (Steric Hindrance). The isopropyl group at the 2-position physically blocks the approach of the electrophile and twists the amino group out of conjugation, reducing its nucleophilicity [3].

Corrective Action:

-

Catalyst Spike: Add 5 mol% Sodium Lauryl Sulfate (SLS) . This acts as a phase transfer catalyst (PTC) in the aqueous media, creating micelles that increase the local concentration of the hydrophobic aniline and the cyanate.

-

Switch Method: If the KOCN method fails after optimization, switch to the TMS-Isocyanate method in dry THF (Reflux, 12h). This bypasses the delicate pH balance of aqueous systems.

Module 3: Visualizing the Chemistry

Figure 1: Reaction Mechanism & Steric Barrier

This diagram illustrates the critical "Steric Gate" where the isopropyl group interferes with the attack on Isocyanic Acid.

Caption: The Isopropyl group (Ortho-position) creates a steric barrier, slowing the nucleophilic attack. High temperatures to overcome this can lead to Symmetric Urea formation.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yield or purity issues.